1-(7-bromo-1H-indol-2-yl)ethanone
Description
1-(7-Bromo-1H-indol-2-yl)ethanone (CAS: 1368319-81-6) is a brominated indole derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It features a ketone group at the C2 position of the indole ring and a bromine substituent at C5.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
MOIYKZBNWOOPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bromo-1H-indol-2-yl)ethanone typically involves the bromination of indole derivatives followed by acylation. One common method includes the bromination of 1H-indole at the 7th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-1H-indole is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 1-(7-bromo-1H-indol-2-yl)ethanone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Scientific Research Applications
1-(7-Bromo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-bromo-1H-indol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular functions and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in the position of bromine, additional substituents, or the presence of functional groups like thioethers or nitro groups. A comparative analysis is provided below:
Table 1: Structural Comparison of 1-(7-Bromo-1H-indol-2-yl)ethanone and Analogues
| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(7-Bromo-1H-indol-2-yl)ethanone | Br at C7, ketone at C2 | C₁₀H₈BrNO | 238.08 | Baseline for comparison |
| 1-(5-Bromo-1H-indol-3-yl)ethanone | Br at C5, ketone at C3 | C₁₀H₈BrNO | 238.08 | Altered indole substitution position |
| 1-(6-Bromo-1H-indol-4-yl)ethanone | Br at C6, ketone at C4 | C₁₀H₈BrNO | 238.08 | Distinct bromine positioning |
| 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone | Br at C7, NO₂ at C5, ketone at C1 | C₁₀H₇BrN₂O₃ | 283.08 | Nitro group enhances electrophilicity |
| 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone | Br at C7, phenyl at C2 | C₁₆H₁₂BrNO | 314.18 | Bulky phenyl substituent |
| 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | NO₂ at C5, thioether at C3 | C₁₆H₁₀N₂O₄S | 326.33 | Dual nitro and thioether groups |
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